1-methyl-3-(naphthalen-2-yloxy)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-3-(naphthalen-2-yloxy)-1H-pyrazol-4-amine is an organic compound belonging to the class of pyrazoles. This compound features a pyrazole ring substituted with a methyl group at the 1-position, a naphthalen-2-yloxy group at the 3-position, and an amine group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(naphthalen-2-yloxy)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution at the 1-position: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Introduction of the naphthalen-2-yloxy group: This step involves the reaction of the pyrazole intermediate with naphthalen-2-ol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Amination at the 4-position:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(naphthalen-2-yloxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-3-(naphthalen-2-yloxy)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(naphthalen-2-yloxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(naphthalen-2-yl)-1H-pyrazol-4-amine: Lacks the oxy group, which may affect its reactivity and biological activity.
1-methyl-3-(phenyl)-1H-pyrazol-4-amine: Contains a phenyl group instead of a naphthalen-2-yloxy group, leading to different chemical and biological properties.
1-methyl-3-(naphthalen-1-yloxy)-1H-pyrazol-4-amine: The position of the naphthalen-oxy group is different, which can influence its interactions and activity.
Uniqueness
1-methyl-3-(naphthalen-2-yloxy)-1H-pyrazol-4-amine is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
1-methyl-3-naphthalen-2-yloxypyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17-9-13(15)14(16-17)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVQKVPQEDUOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC3=CC=CC=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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